[6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid
Description
[6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid is a boronic acid derivative that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-3-15-6-8-16(9-7-15)12-5-4-11(13(17)18)10(2)14-12/h4-5,17-18H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQBKOQHSBPCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCN(CC2)CC)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The ethyl group is introduced to the piperazine ring through alkylation reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including cyclization and annulation reactions.
Boronic Acid Introduction: The boronic acid group is introduced via borylation reactions, often using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic routes. The process is optimized for yield and purity, often involving continuous flow chemistry and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be performed on the pyridine ring to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the boronic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under basic conditions.
Major Products
Oxidation: Oxidized piperazine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit enzymes or modulate receptor activity, leading to various biological effects. The molecular targets and pathways involved are often specific to the derivative being studied and its intended application.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in pharmaceuticals.
Pyridine Derivatives: Pyridine and its derivatives are also similar in structure and are used in various chemical and biological applications.
Uniqueness
The uniqueness of [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid lies in its combination of a piperazine ring, a pyridine ring, and a boronic acid group. This combination provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
